![molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7](/img/structure/B2584303.png)
4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline
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Overview
Description
“4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Various methods have been developed for the synthesis of substituted piperidines . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases . Another example is the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound can be analyzed based on various spectroscopic techniques .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the compound .Scientific Research Applications
Role in Drug Designing
Piperidines, including our compound of interest, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as our compound, is an important task of modern organic chemistry . These methods can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are related to our compound, were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This suggests potential anticancer applications.
Antiviral Applications
Piperidine derivatives, including our compound, have been utilized as antiviral agents . They could potentially be used in the treatment of various viral diseases.
Antimalarial Applications
Piperidine derivatives have also been used as antimalarial agents . This suggests that our compound could potentially be used in the treatment of malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . This suggests potential applications of our compound in treating various microbial and fungal infections.
Anti-inflammatory and Analgesic Applications
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . This suggests potential applications of our compound in the treatment of inflammation and pain.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . This suggests potential applications of our compound in the treatment of various psychiatric disorders.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFNDSCZVTJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline |
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